4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, commonly known as NFB, is a fluorinated benzodiazepine derivative that has gained significant attention in scientific research due to its unique properties. NFB is a potent ligand for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Scientific Research Applications
NFB has been used extensively in scientific research due to its unique properties. It is a potent ligand for the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. NFB has been used to study the role of the GABA-A receptor in various physiological and pathological conditions, including anxiety, epilepsy, and sleep disorders. It has also been used to study the pharmacological properties of GABA-A receptor modulators.
Mechanism of Action
NFB acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
NFB has been shown to have potent anxiolytic, anticonvulsant, and hypnotic effects in animal models. It has also been shown to have muscle relaxant and sedative properties. NFB has been found to be more potent than other benzodiazepine derivatives, such as diazepam and midazolam.
Advantages and Limitations for Lab Experiments
NFB has several advantages for use in lab experiments. It is a potent ligand for the GABA-A receptor, which makes it useful for studying the role of the receptor in various physiological and pathological conditions. NFB has also been found to be more potent than other benzodiazepine derivatives, which can reduce the amount of compound needed for experiments. However, NFB has some limitations as well. It is a complex compound to synthesize and requires specialized equipment and expertise. Additionally, the potency of NFB can make it difficult to control the dose in experiments.
Future Directions
There are several future directions for research on NFB. One area of interest is the development of novel GABA-A receptor modulators based on the structure of NFB. Another area of interest is the study of the effects of NFB on different subtypes of the GABA-A receptor. Additionally, research on the pharmacokinetics and pharmacodynamics of NFB could lead to the development of more effective and safer benzodiazepine derivatives. Finally, the use of NFB in combination with other compounds could provide new insights into the treatment of anxiety, epilepsy, and sleep disorders.
Conclusion:
In conclusion, 4-(nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, or NFB, is a potent ligand for the GABA-A receptor that has gained significant attention in scientific research. Its unique properties have made it useful for studying the role of the GABA-A receptor in various physiological and pathological conditions. While NFB has some limitations, its potential for use in the development of novel GABA-A receptor modulators and the treatment of anxiety, epilepsy, and sleep disorders makes it an important area of research for the future.
Synthesis Methods
The synthesis of NFB involves the reaction of 4-amino-1,2,5,6-tetrafluorobenzene with 1,3-difluoro-2-nitrobenzene in the presence of potassium carbonate and copper powder. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield NFB. The synthesis of NFB is a complex process that requires specialized equipment and expertise.
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-5-9(25)24-7-4-2-1-3-6(7)23-8/h1-4H,5H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLGZJCMQXKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896206 |
Source
|
Record name | 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96146-12-2 |
Source
|
Record name | 4-(Nonafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.